propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone scaffold, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinone Core: This involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyridazinone ring.
Acetylation: The pyridazinone derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzoic Acid Derivative: The acetylated pyridazinone is coupled with propan-2-yl 4-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s pyridazinone core is known for its potential as an inhibitor of various enzymes, making it a candidate for drug development.
Biological Studies: It can be used to study the biological pathways and interactions of pyridazinone derivatives.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate: Similar structure but with a different fluorophenyl substitution.
Propan-2-yl 4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate: Similar structure with a chlorophenyl substitution.
Uniqueness
Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its specific fluorophenyl substitution, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.
Properties
Molecular Formula |
C22H20FN3O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20FN3O4/c1-14(2)30-22(29)15-7-9-16(10-8-15)24-20(27)13-26-21(28)12-11-19(25-26)17-5-3-4-6-18(17)23/h3-12,14H,13H2,1-2H3,(H,24,27) |
InChI Key |
KAKQXFVUWFWFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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